4-Methyl-2-(piperidine-1-sulfonyl)aniline
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Overview
Description
4-Methyl-2-(piperidine-1-sulfonyl)aniline is a compound that features a piperidine ring attached to a sulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidine-1-sulfonyl)aniline typically involves the reaction of 4-methyl-2-nitroaniline with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-Methyl-2-(piperidine-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(piperidine-1-sulfonyl)aniline
- 2-Methyl-4-(piperidine-1-sulfonyl)aniline
- 4-Methyl-2-(morpholine-1-sulfonyl)aniline
Uniqueness
4-Methyl-2-(piperidine-1-sulfonyl)aniline is unique due to the specific positioning of the piperidine-1-sulfonyl group on the aniline ring, which can influence its reactivity and binding properties. This unique structure can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C12H18N2O2S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-methyl-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)12(9-10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
InChI Key |
JGIBBWJBCPQQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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